molecular formula C12H10FN5S B2353794 7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060203-30-6

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2353794
CAS RN: 1060203-30-6
M. Wt: 275.31
InChI Key: VBZQGQMWAOEGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been reported to possess interesting antiproliferative activity against lung cancer cells . They have been identified as potent inhibitors of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves several strategies . These include cyclocondensation reactions of aminotriazoles and 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds, conversion of 1,2,4-triazolo[4,3-a]pyrimidine via Dimroth rearrangement, and oxidative cyclization reactions from pyrimidin-2-yl-amidines .


Molecular Structure Analysis

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is structurally similar to the purine ring . This similarity has led to its investigation as a possible isosteric replacement for purines . The choice of substituents on the [1,2,3]triazolo[4,5-d]pyrimidine ring can lead to different bio-isosteric properties .


Chemical Reactions Analysis

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown potent inhibitory activity against USP28 . For example, compound 19 potently inhibited USP28, showing selectivity over USP7 and LSD1 . The derivatives have also shown antiproliferative activities against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can vary depending on the specific compound and its substituents. For example, compound 19 has shown potent inhibitory activity against USP28 .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can lead to selective targeting of tumor cells . Compounds with the triazolopyrimidine scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that our compound could be a potent candidate for further investigation in cancer pharmacotherapy.

Antiproliferative Agents

Derivatives of triazolopyrimidine, including our compound, have been evaluated for their antiproliferative properties. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, making them valuable as potential antiproliferative agents . The hydrazone moiety present in some derivatives has been linked to enhanced antiproliferative activity, indicating that structural modifications of our compound could yield promising results in this area.

Enzymatic Inhibitory Activity

The compound has shown inhibitory activity against CDK2/cyclin A2, which is crucial for the anti-proliferative effects observed in cancer cell lines. The most potent compounds in this class have displayed significant enzymatic inhibitory activity, with IC50 values in the sub-micromolar range . This highlights the potential of our compound as a lead molecule for developing new enzymatic inhibitors.

Apoptosis Induction

Further investigations into compounds similar to 7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine have revealed their ability to induce apoptosis in cancer cells . This is a desirable effect for cancer treatment as it leads to programmed cell death of the tumor cells, thereby reducing tumor growth and spread.

Cell Cycle Progression Alteration

One of the derivatives of this compound class has been selected for detailed studies due to its potent dual activity against cancer cell lines and CDK2. It has been found to cause significant alterations in cell cycle progression, which is another pathway through which cancer cell growth can be controlled .

Molecular Docking Studies

Molecular docking simulations have confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leu83 . This suggests that our compound could be optimized for better interaction with the target protein, enhancing its therapeutic efficacy.

In Silico ADMET Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and drug-likeness studies using a Boiled Egg chart have indicated that compounds with the triazolopyrimidine scaffold possess suitable pharmacokinetic properties . This is crucial for predicting the structure requirements for observed antitumor activity and for the compound’s potential as a drug candidate.

LSD1 Inhibitory Effects

Triazolopyrimidine derivatives have also been synthesized and evaluated for their inhibitory effects on Lysine Specific Demethylase 1 (LSD1) . LSD1 is involved in the epigenetic regulation of gene expression and is another target for cancer therapy. The structure-activity relationship studies of these compounds can provide insights into developing potent LSD1 inhibitors.

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown promise as potent inhibitors of USP28, suggesting their potential as therapeutic agents for cancer . Future research could focus on optimizing these compounds to improve their potency and selectivity, as well as conducting in-depth studies to further understand their mechanism of action .

properties

IUPAC Name

7-[(4-fluorophenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5S/c1-18-11-10(16-17-18)12(15-7-14-11)19-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQGQMWAOEGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.